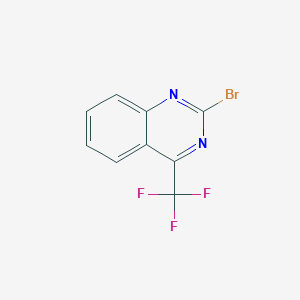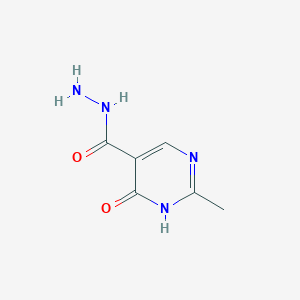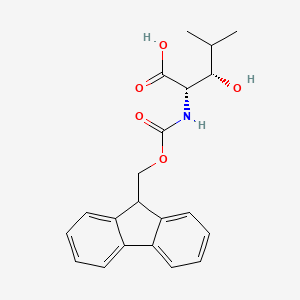
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid is a derivative of propanoic acid. It features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. This compound is notable for its chiral centers, which allow it to exist as different enantiomers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid involves several steps:
Protection of the amine group: The amine group is protected using the Fmoc group.
Introduction of the fluoro sulfonyl group: This step involves the reaction of the protected amine with various reagents to introduce the fluoro sulfonyl group.
Deprotection of the amine group: The Fmoc group is removed under basic conditions.
Coupling of the protected amine with the protected carboxylic acid: This final step involves the coupling reaction to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, which are essential for research and industrial applications.
化学反応の分析
Types of Reactions
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenones.
Reduction: Reduction reactions can convert the fluorenylmethoxycarbonyl group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium hydroxide (KOH) in tetrahydrofuran (THF).
Reduction: Sodium borohydride (NaBH4) is often used.
Substitution: Various nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions include fluorenones, reduced fluorenylmethoxycarbonyl derivatives, and substituted fluorenylmethoxycarbonyl compounds .
科学的研究の応用
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid has several scientific research applications:
作用機序
The mechanism of action of (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the coupling of amino acids. This process is crucial in the synthesis of peptides and proteins.
類似化合物との比較
Similar Compounds
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid: Another derivative with a different chiral center configuration.
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid: A similar compound with a shorter carbon chain.
Uniqueness
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid is unique due to its specific chiral centers and the presence of both the Fmoc and hydroxy groups, which make it highly versatile in synthetic chemistry.
特性
分子式 |
C21H23NO5 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)/t18-,19-/m0/s1 |
InChIキー |
LYRGLIQVUMAZJU-OALUTQOASA-N |
異性体SMILES |
CC(C)[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
正規SMILES |
CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


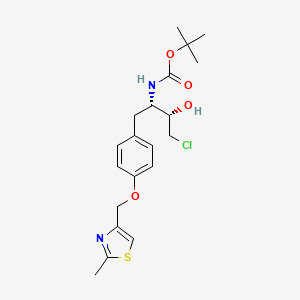
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
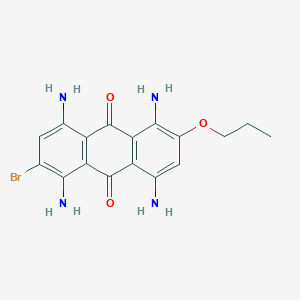
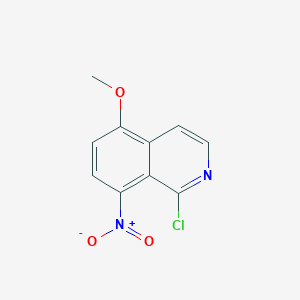
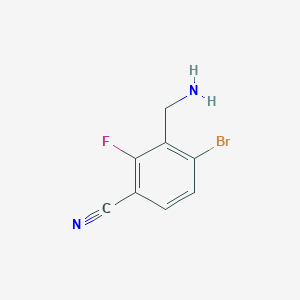
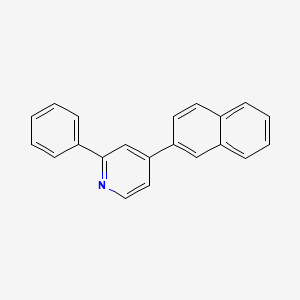
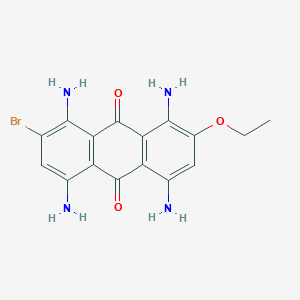
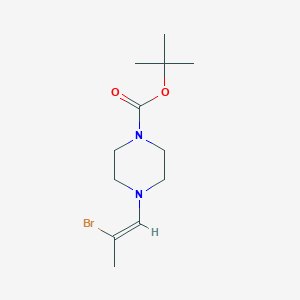

![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)
